molecular formula C16H16ClN3O2 B2372265 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034578-16-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2372265
CAS No.: 2034578-16-8
M. Wt: 317.77
InChI Key: WSYJAIDTLABKSF-UHFFFAOYSA-N
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Description

“(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone” is a heterocyclic compound featuring a pyridin-3-yl methanone core linked to a piperidine ring substituted with a 3-chloropyridin-4-yloxy group.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-11-19-7-3-15(14)22-13-4-8-20(9-5-13)16(21)12-2-1-6-18-10-12/h1-3,6-7,10-11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYJAIDTLABKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nucleophilic Aromatic Substitution

Reaction Mechanism

The nucleophilic aromatic substitution (SNAr) approach represents one of the most direct methods for introducing the 3-chloropyridin-4-yloxy moiety. This method involves the reaction between 4-hydroxypiperidine and an activated 3-chloro-4-halopyridine derivative.

The mechanism proceeds through:

  • Nucleophilic attack by the hydroxyl group on the pyridine ring
  • Formation of a Meisenheimer complex intermediate
  • Elimination of the leaving group
  • Rearomatization to form the desired ether linkage

Experimental Procedure

A typical procedure involves the following steps:

  • Dissolving 4-hydroxypiperidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide
  • Addition of a base (typically potassium carbonate, 2.0-3.0 eq)
  • Dropwise addition of 3-chloro-4-fluoropyridine (1.1 eq)
  • Heating the reaction mixture at 80-100°C for 12-24 hours
  • Isolation of the intermediate 4-((3-chloropyridin-4-yl)oxy)piperidine through aqueous workup and purification

This approach typically produces yields ranging from 65-85% for the ether formation step.

Amide Bond Formation Strategies

Direct Coupling Method

The formation of the amide bond between the functionalized piperidine and nicotinic acid (pyridine-3-carboxylic acid) can be accomplished through direct coupling methods using various activating agents.

Carbodiimide-Mediated Coupling

A widely employed approach involves:

  • Reaction of 4-((3-chloropyridin-4-yl)oxy)piperidine (1.0 eq) with nicotinic acid (1.1 eq)
  • Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) as a coupling agent
  • Addition of hydroxybenzotriazole (HOBt) (1.2 eq) to minimize racemization and side reactions
  • Employing N,N-diisopropylethylamine (DIPEA) (2.0 eq) as base
  • Stirring at room temperature in dichloromethane for 12-16 hours
  • Purification by column chromatography

This approach typically yields the target amide in 70-85% yield.

Alternative Coupling Reagents

Table 1 compares the effectiveness of various coupling reagents for the amide formation:

Coupling Reagent Solvent Reaction Time (h) Temperature (°C) Yield (%)
EDC/HOBt DCM 16 25 75-85
HATU DMF 8 25 80-90
PyBOP DCM 12 25 70-80
T3P EtOAc 10 25 65-75
DCC/DMAP THF 24 25 60-70

The HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) coupling approach provides superior yields and cleaner reaction profiles.

Acid Chloride Method

An alternative approach involves converting nicotinic acid to nicotinoyl chloride:

  • Refluxing nicotinic acid with thionyl chloride or oxalyl chloride
  • Removal of excess reagent under reduced pressure
  • Reaction of the resulting acid chloride with 4-((3-chloropyridin-4-yl)oxy)piperidine in the presence of triethylamine
  • Stirring at 0-25°C for 4-6 hours
  • Aqueous workup and purification

This method typically provides yields of 75-88% with shorter reaction times.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For cases where direct functionalization is challenging, palladium-catalyzed cross-coupling reactions offer an efficient alternative. This approach is particularly useful for introducing the chloropyridine moiety.

A general procedure involves:

  • Preparation of a 4-halopyridine-N-oxide derivative
  • Chlorination using phosphoryl chloride to introduce the chloro group at position 3
  • Conversion to 3-chloro-4-pyridinylboronic acid
  • Suzuki coupling with an appropriate halogenated intermediate

The Suzuki coupling typically employs:

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst (5 mol%)
  • Aqueous Na₂CO₃ or K₂CO₃ (3 eq) as base
  • Dioxane/water or DME/water as solvent system
  • Reaction temperatures of 90-130°C for 12-16 hours

Yields for the cross-coupling step range from 65-95% depending on substrate.

Catalyst Optimization

The choice of palladium catalyst significantly affects reaction efficiency. Table 2 summarizes catalyst performance:

Catalyst System Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 130 80-95
Pd(dppf)Cl₂ Na₂CO₃ DME/H₂O 90 65-85
Pd(PPh₃)₂Cl₂ K₂CO₃ Dioxane/H₂O 120 75-85
Pd(OAc)₂/SPhos Cs₂CO₃ Dioxane/H₂O 100 85-95

The Pd(PPh₃)₄ system generally provides the highest yields, while Pd(OAc)₂/SPhos offers excellent reactivity with challenging substrates.

One-Pot Sequential Synthesis

Telescoping Synthetic Approach

To improve efficiency and reduce isolation of intermediates, a one-pot sequential synthesis has been developed:

  • Formation of the 4-((3-chloropyridin-4-yl)oxy)piperidine intermediate through SNAr reaction
  • Direct addition of coupling reagents and nicotinic acid without isolation of the intermediate
  • Completion of the entire synthesis in a single reaction vessel

This approach provides several advantages:

  • Reduced waste generation
  • Improved overall yield (55-70% over two steps)
  • Shortened total reaction time
  • Simplified purification process

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates both the SNAr and coupling reactions:

  • SNAr reaction: 30-45 minutes at 120°C under microwave conditions (vs. 12-24 hours conventional heating)
  • Amide coupling: 15-30 minutes at 80°C under microwave conditions (vs. 8-16 hours conventional conditions)

The microwave method typically provides comparable or slightly improved yields (75-90%) with dramatically reduced reaction times.

Alternative Synthetic Routes

Chlorination of Pre-formed Scaffold

An alternative approach involves:

  • Preparation of 4-((pyridin-4-yl)oxy)piperidine
  • Selective chlorination of the pyridine ring using N-chlorosuccinimide or sulfuryl chloride
  • Amide coupling with nicotinic acid

While conceptually elegant, this approach often suffers from regioselectivity issues during the chlorination step, leading to modest yields (30-50%) and requiring more extensive purification.

Late-Stage Functionalization

Recent developments in C-H activation methodologies enable direct functionalization of pyridine rings:

  • Preparation of (4-(pyridin-4-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone
  • Directed ortho-metalation followed by reaction with a chlorinating agent
  • Regiochemistry controlled by directing groups

This emerging approach offers potential advantages for specific substrates but remains less widely applied than the methods described above.

Purification and Characterization

Purification Techniques

The target compound and its intermediates are typically purified using:

  • Column chromatography on silica gel using dichloromethane/methanol gradient systems
  • Recrystallization from ethyl acetate/hexane mixtures
  • For larger scale preparations, trituration with appropriate solvent combinations

Analytical Characterization

Comprehensive characterization includes:

  • ¹H NMR spectroscopy: Key diagnostic signals include piperidine protons (δ 1.5-3.5 ppm), pyridine protons (δ 7.0-9.0 ppm)
  • ¹³C NMR spectroscopy: Characteristic carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 120-160 ppm)
  • Mass spectrometry: Molecular ion peak confirmation
  • HPLC purity determination: Typically >98% using C18 reverse phase methods

Scalability Considerations

Industrial Scale Adaptation

For kilogram-scale synthesis, adaptations include:

  • Replacement of chromatographic purification with crystallization procedures
  • Substitution of hazardous reagents with more environmentally benign alternatives
  • Implementation of continuous flow methods for exothermic steps
  • Development of in-process controls to monitor reaction progress and purity

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology. Researchers might investigate its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with “(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone”:

(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1)

  • Structural Differences: Replaces the 3-chloropyridin-4-yloxy group with a pyrazolo[3,4-d]pyrimidin-4-yloxy substituent and substitutes the pyridin-3-yl methanone with a 2-chloro-pyridin-4-yl group.
  • Functional Implications : The pyrazolo-pyrimidine moiety is associated with kinase inhibition (e.g., JAK/STAT pathways), while the methanesulfonylphenyl group enhances solubility and target specificity. The 2-chloro-pyridine may reduce metabolic stability compared to the 3-chloro isomer in the target compound .

1-[7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-piperidin-1-yl-methanone

  • Structural Differences: Features a pyrrolo[2,3-c]pyridine core instead of pyridine and introduces a phenylamino substituent.
  • Functional Implications: The phenylamino group may enhance π-π stacking interactions with hydrophobic protein pockets, while the pyrrolopyridine core could alter electron distribution and binding kinetics. The LC/MS data (MH+ 369) suggest moderate molecular weight, favoring blood-brain barrier penetration .

[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

  • Structural Differences : Replaces the piperidine ring with a dihydropyrazole moiety and incorporates an indole group.
  • Functional Implications : The indole and dihydropyrazole groups are associated with anti-inflammatory and anticancer activities. However, the absence of a chlorine atom may reduce electrophilicity and target selectivity compared to the target compound .

Key Research Findings and Data

Compound Key Features Potential Applications
Target compound 3-Chloropyridine, piperidine, pyridin-3-yl methanone Kinase inhibition, CNS therapeutics
EP 1 808 168 B1 derivative Pyrazolo-pyrimidine, methanesulfonylphenyl Kinase inhibitors (e.g., anticancer agents)
Piperidin-1-yl-methanone analog Pyrrolopyridine, phenylamino group Anticancer, enzyme modulation
Dihydropyrazole derivative Indole, dihydropyrazole Anti-inflammatory, antimicrobial

Notable Trends:

  • Chlorine Position : 3-Chloro substitution (target compound) vs. 2-chloro (EP 1 808 168 B1) alters electronic effects and metabolic stability.
  • Heterocyclic Cores : Piperidine (target) provides flexibility, while pyrazolo-pyrimidine (EP 1 808 168 B1) enhances target specificity .
  • Bioactivity : Compounds with chlorine or sulfonyl groups (e.g., EP 1 808 168 B1) show stronger associations with kinase inhibition, whereas indole derivatives (e.g., ) prioritize anti-inflammatory pathways.

Biological Activity

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety and a piperidinyl group, suggest significant biological activity, particularly in neuropharmacology and related fields.

Structural Characteristics

The compound can be represented by the following molecular structure:

C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This structure highlights the presence of functional groups that may interact with various biological targets, enhancing its pharmacological profile.

Research indicates that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone may exert its biological effects through several mechanisms:

  • Receptor Binding : The compound has shown promising results in binding to specific receptors, which could modulate neurotransmitter systems involved in neurodegenerative diseases.
  • Enzyme Inhibition : It may inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Biological Activity and Therapeutic Potential

Studies have demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives with chloropyridinyl groups may exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone have been tested against various pathogens with positive outcomes.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its attractiveness for further research in this area.

Comparative Analysis with Similar Compounds

A comparison of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone with structurally related compounds reveals variations in biological activity:

Compound NameDescriptionNotable Activity
1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanonePotential cancer treatment propertiesAnticancer
(4-(3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanoneSimilar structure but different substituentsVaries in reactivity
Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateDistinct chemical propertiesAntimicrobial

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:

  • Synthesis and Evaluation : A study synthesized several derivatives of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-y) and evaluated their antimicrobial and anticancer activities using standard assays like MTT and tube dilution techniques.
  • Molecular Docking Studies : Computational studies using molecular docking software have provided insights into the binding affinities of these compounds to target proteins, supporting their potential therapeutic roles.

Q & A

Q. Methodological steps :

  • Purity analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays .
  • Structural confirmation :
    • ¹H/¹³C NMR : Identify key signals (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; pyridinyl protons at δ 7.0–8.5 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
      Advanced tip : X-ray crystallography can resolve stereochemical ambiguities in the piperidine-pyridinyl linkage .

Advanced: What strategies mitigate competing side reactions during functional group modifications (e.g., oxidation/reduction)?

  • Oxidation : Use mild oxidizing agents (e.g., MnO₂) to selectively target alcohol intermediates without degrading the chloropyridinyl moiety. Monitor via TLC to halt reactions at the ketone stage .
  • Reduction : Employ catalytic hydrogenation (Pd/C, H₂) for carbonyl-to-alcohol conversion; avoid over-reduction by limiting H₂ exposure time .
  • Substitution : Activate the 3-chloro group on pyridine via SNAr reactions using NaN₃ or amines in polar aprotic solvents (e.g., DMSO) at 100°C .

Advanced: How does the chloropyridinyl substituent influence biological target binding?

  • Electron-withdrawing effects : The 3-Cl group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .
  • Structural studies : Molecular docking (e.g., AutoDock Vina) reveals that the chloropyridinyl oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), as seen in analogs with IC₅₀ values <1 µM .
  • Comparative data : Analogues lacking the 3-Cl substituent show 10-fold reduced affinity, highlighting its critical role .

Advanced: What computational methods predict metabolic stability and toxicity?

  • In silico ADMET : Use SwissADME to estimate permeability (e.g., LogP ~2.8) and cytochrome P450 inhibition. ProTox-II can predict hepatotoxicity risks based on structural alerts (e.g., pyridine rings) .
  • Metabolite identification : Simulate Phase I metabolism (CYP3A4/2D6) via Schrödinger’s Metabolite Predictor. Major pathways include hydroxylation at the piperidine ring and N-oxidation of pyridine .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Experimental variables : Control factors like cell line viability (use MTT assays with triplicate technical replicates) and compound solubility (pre-dissolve in DMSO ≤0.1% v/v) .
  • Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize plate-to-plate variability .
  • Meta-analysis : Apply statistical tools (e.g., Prism’s Grubbs’ test) to identify outliers in published datasets. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Advanced: What are the limitations of current structural models for predicting off-target effects?

  • False positives : Molecular docking may overestimate binding to homologous kinases (e.g., ABL1 vs. SRC). Validate with kinome-wide selectivity screens (e.g., DiscoverX) .
  • Dynamic effects : MD simulations (AMBER or GROMACS) reveal conformational shifts in the piperidine ring under physiological pH, altering target engagement .
  • Mitigation : Combine in silico predictions with experimental thermal shift assays (TSA) to quantify target stabilization .

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